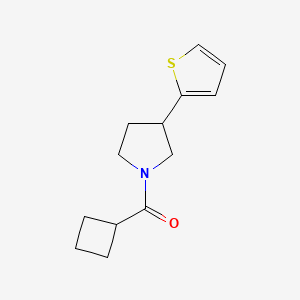

Cyclobutyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized through reactions of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Another method involves the formation of the pyrrolidine ring from acyclic precursors .Molecular Structure Analysis

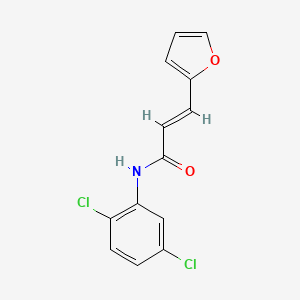

The compound contains a cyclobutyl group, a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), a pyrrolidine ring (a five-membered ring containing four carbon atoms and a nitrogen atom), and a methanone group (a carbonyl group attached to a methyl group).Scientific Research Applications

Synthetic Applications and Structural Analysis

Catalytic Synthesis and Functionalization

Research on catalytic methods for fulvene synthesis highlights the versatility of pyrrolidine derivatives in the condensation of carbonyl compounds, offering a pathway for generating diverse chemical structures with potential applications in materials science and pharmaceuticals. This method underscores the compound's role in facilitating the synthesis of complex molecules (Coşkun & Erden, 2011).

Gold-Catalyzed Cycloisomerizations

The compound has been utilized in the context of gold-catalyzed cycloisomerizations, demonstrating its potential to form carbonyl compounds bearing a 2,3-methanopyrrolidine subunit. This research opens avenues for the development of novel cyclobutanones and highlights the compound's utility in organic synthesis (Couty, Meyer, & Cossy, 2009).

Stereospecific Synthesis of Pyrrolidines

Investigations into 1,3-dipolar cycloadditions to sugar-derived enones demonstrate the compound's application in achieving enantiomerically pure pyrrolidines. This research contributes to the synthesis of pyrrolidines with varied configurations, providing insights into the compound's role in stereocontrolled organic synthesis (Oliveira Udry et al., 2014).

Crystal and Molecular Structure Analysis

Structural analyses of related compounds have been conducted to understand the molecular and crystal structure, offering a foundation for further synthetic and pharmacological exploration. These studies provide valuable information on the electronic and spatial configuration of molecules closely related to Cyclobutyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone, facilitating the design of compounds with desired biological activities (Lakshminarayana et al., 2009).

Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

The synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, which are known for their significant biological activities, through an enantioselective organocatalytic approach, showcases the potential application of related pyrrolidine derivatives in medicinal chemistry. This method emphasizes the compound's role in facilitating the synthesis of biologically interesting products with high enantiopurity and structural diversity (Chen et al., 2009).

Future Directions

Mechanism of Action

Target of Action

The primary targets of Cyclobutyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone are currently unknown. This compound is a derivative of pyrrolidine , which is a versatile scaffold used in the development of many biologically active compounds . .

Mode of Action

Pyrrolidine derivatives are known to interact with multiple receptors , suggesting that this compound may also interact with various targets to exert its effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole and pyrrolidine derivatives , it is plausible that this compound could influence multiple pathways

Pharmacokinetics

It is known that the pyrrolidine ring is a common feature in many drug molecules, suggesting that this compound may have favorable pharmacokinetic properties

Result of Action

A pyrrolidin-1-yl derivative has been reported to exhibit strong antiproliferative activities against cancer cell lines , suggesting that this compound may have similar effects. More research is needed to confirm these findings and to understand the specific molecular and cellular effects of this compound.

properties

IUPAC Name |

cyclobutyl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOS/c15-13(10-3-1-4-10)14-7-6-11(9-14)12-5-2-8-16-12/h2,5,8,10-11H,1,3-4,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQBQEYVNQZBDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclobutanecarbonyl-3-(thiophen-2-yl)pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2713225.png)

![[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone](/img/structure/B2713229.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2713231.png)

![3-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2713238.png)

![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2713242.png)